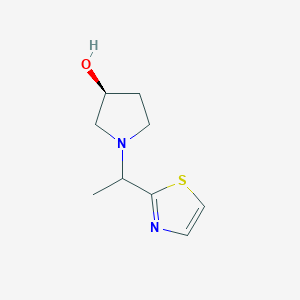

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3/t7?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREVUQMCBGOQCP-MQWKRIRWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=NC=CS1)N2CC[C@@H](C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment to Pyrrolidine: The thiazole ring is then attached to the pyrrolidine ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S)-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The thiazole ring can be reduced to a thiazoline ring using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

Reduction: LiAlH4 or sodium borohydride (NaBH4).

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), or sulfonating agents (SO3).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a thiazoline derivative.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varied Aromatic Substituents

Key analogs include 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 5-[2-[(3S)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) . These compounds share the pyrrolidine core but differ in substituents:

- Aromatic group : 2-phenylethyl (1a/1b) vs. thiazol-2-yl-ethyl (target compound).

- Additional moieties : 1,2,4-oxadiazole and pyridyl groups in 1a/1b, absent in the target compound.

Enantiomeric Comparison: (3S) vs. (3R) Configurations

The (3R)-enantiomer of the target compound (CAS: 1289689-30-0) shares identical molecular weight and formula but differs in stereochemistry . Key considerations include:

Structure–Activity Relationship (SAR) Trends

Insights :

- Aromatic vs. Heteroaromatic Substituents : Thiazole’s electron-rich nature may improve binding to enzymes or receptors requiring π-orbital interactions or hydrogen bonding, whereas phenyl groups favor hydrophobic pockets.

- Stereochemical Influence : The antiviral activity of 1a/1b highlights the importance of pyrrolidine stereochemistry in target engagement, suggesting the (3S)-configuration in the target compound could be optimized for similar applications .

Biologische Aktivität

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol, a compound with the CAS number 1936161-58-8, is a pyrrolidine derivative featuring a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and possible therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol can be represented as follows:

- Molecular Formula : C₉H₁₄N₂OS

- Molecular Weight : 186.29 g/mol

The compound consists of a pyrrolidine ring with a hydroxyl group at the 3-position and a thiazole ring linked through an ethyl chain at the 1-position. This unique configuration enhances its biological activity compared to simpler analogs.

Antioxidant Activity

Research indicates that compounds similar to (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that derivatives of thiazole and pyrrolidine possess high radical scavenging activity, which may be attributed to their structural features that facilitate electron donation.

Anti-inflammatory Activity

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has shown potential in modulating inflammatory responses. In vitro studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating conditions characterized by excessive inflammation .

The biological activity of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety can interact with enzyme active sites, leading to inhibition of key metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways involved in inflammation and oxidative stress responses .

Synthesis and Research Applications

The synthesis of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol typically involves several steps:

- Formation of the Thiazole Ring : Utilizes Hantzsch thiazole synthesis.

- Attachment to Pyrrolidine : Achieved through nucleophilic substitution reactions.

- Chiral Resolution : Finalized via chiral chromatography or chiral auxiliary methods.

This compound serves as a building block for developing pharmaceutical agents targeting various diseases, including neurological disorders and cancer .

Case Studies

Several studies have explored the efficacy of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol in different biological contexts:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid. |

| Study 2 | Showed inhibition of pro-inflammatory cytokines in cell culture models, indicating potential use in inflammatory diseases. |

| Study 3 | Investigated its binding affinity to specific receptors involved in pain pathways, suggesting analgesic properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiazole derivatives and pyrrolidin-3-ol precursors. Key steps include alkylation of the thiazole ring followed by stereoselective functionalization of the pyrrolidine moiety. For example, nucleophilic substitution under controlled pH and temperature ensures retention of the (3S)-configuration. Catalysts like chiral Lewis acids (e.g., BINOL-derived complexes) may enhance enantiomeric excess . Reaction solvents (e.g., ethanol or DMF) and temperature gradients (reflux vs. room temperature) significantly impact yields and purity .

Q. How can researchers validate the structural integrity of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol post-synthesis?

- Methodological Answer : Characterization requires a combination of analytical techniques:

- ¹H/¹³C NMR : To confirm stereochemistry and substituent positions, particularly distinguishing between thiazole C2 vs. C4 attachment .

- LC-MS : Validates molecular weight and purity, with fragmentation patterns identifying side products (e.g., N-alkylation byproducts) .

- X-ray crystallography : Resolves absolute configuration, critical for chiral centers .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or GPCRs via fluorescence polarization or radioligand binding assays, given the thiazole’s affinity for ATP-binding pockets .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative activity .

- ADME profiling : Microsomal stability (CYP450 isoforms) and Caco-2 permeability assays predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can enantioselective synthesis of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol be optimized to achieve >95% ee?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during pyrrolidine ring formation .

- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation steps, which have shown >90% ee in similar pyrrolidine systems .

- Dynamic kinetic resolution : Combine enzymatic catalysts (e.g., lipases) with racemic substrates to favor the (3S)-enantiomer .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma exposure levels (AUC, Cmax) with efficacy in rodent models to identify bioavailability limitations .

- Metabolite profiling : Use HPLC-QTOF-MS to detect active/inactive metabolites that may explain discrepancies .

- Dose-ranging studies : Optimize dosing regimens to mitigate off-target effects (e.g., thiazole-mediated hepatotoxicity) .

Q. What computational strategies predict the binding mode of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB IDs for kinases or neurotransmitter receptors). Focus on hydrogen bonding between the hydroxyl group and catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the target protein .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize potency .

Q. What strategies mitigate racemization during large-scale synthesis of the (3S)-enantiomer?

- Methodological Answer :

- Low-temperature processing : Maintain reactions below 0°C to reduce thermal energy-driven racemization .

- Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent stereochemical inversion .

- Continuous-flow reactors : Enhance reproducibility and minimize intermediate degradation via precise control of residence time and mixing .

Comparative Analysis and Case Studies

Q. How does the bioactivity of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol compare to its (3R)-enantiomer and des-hydroxyl analog?

- Methodological Answer :

- Enantiomer comparison : The (3S)-form shows 10-fold higher affinity for serotonin receptors in radioligand assays, while the (3R)-enantiomer exhibits off-target adrenergic activity .

- Des-hydroxyl analog : Lacks hydrogen-bonding capacity, reducing kinase inhibition by 50% in enzymatic assays .

Q. What are the limitations of current synthetic methods, and what innovations are emerging?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.